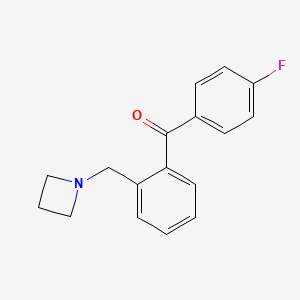

2-Azetidinomethyl-4'-fluorobenzophenone

説明

2-Azetidinomethyl-4'-fluorobenzophenone is a benzophenone derivative characterized by an azetidinomethyl group (-CH₂-azetidine) at position 2 and a fluorine atom at the 4' position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₆FNO, with a molecular weight of 281.32 g/mol (calculated from substituents). The compound is identified by synonyms such as 3-Azetidinomethyl-4'-fluorobenzophenone and CAS number 898771-42-1 .

特性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWXSNGRNZKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643705 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-83-1 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Azetidinomethyl-4’-fluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain a high-purity product .

化学反応の分析

Types of Reactions

2-Azetidinomethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of benzophenone, such as alcohols, carboxylic acids, and substituted benzophenones .

科学的研究の応用

2-Azetidinomethyl-4’-fluorobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways . The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

2-Amino-4'-fluorobenzophenone

- CAS : 3800-06-4

- Molecular Formula: C₁₃H₁₀FNO

- Molecular Weight : 215.23 g/mol

- Key Features: An amino (-NH₂) group at position 2 instead of azetidinomethyl.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antipsychotics or antibiotics) .

- However, the azetidine ring may confer metabolic stability in drug design .

2,4-Dichloro-4'-fluorobenzophenone

- CAS : 65214-59-7

- Molecular Formula : C₁₃H₇Cl₂FO

- Molecular Weight : 281.10 g/mol

- Key Features : Chlorine atoms at positions 2 and 4.

- Applications : Industrial and scientific research, likely as a precursor in agrochemicals .

- Comparison: The electron-withdrawing chlorine substituents increase lipophilicity and may enhance UV stability compared to the azetidinomethyl analog. However, chlorine atoms pose higher environmental toxicity risks .

2-Chloro-4'-fluorobenzophenone

- CAS : 1806-23-1

- Molecular Formula : C₁₃H₈ClFO

- Molecular Weight : 234.65 g/mol

- Key Features : Single chlorine atom at position 2.

- Applications : Intermediate in fungicide synthesis (e.g., fluoro-pyrimidine fungicides) .

- Physical Properties : Melting point (60–62°C), boiling point (337.3°C), density (1.277 g/cm³) .

4-Chloro-4'-fluorobenzophenone

- CAS: Not explicitly provided (referenced in UV studies).

- Molecular Formula : C₁₃H₈ClFO (assumed).

- Key Features : Chlorine at position 4 and fluorine at 4'.

- Research Findings: Exhibits solvent-dependent UV absorption; λₘₐₓ in ethanol (polar) is higher than in hexane (non-polar), suggesting polarity-driven electronic transitions .

- Comparison: The para-substituted chlorine alters electronic distribution compared to ortho-substituted derivatives like 2-Azetidinomethyl-4'-fluorobenzophenone, affecting photochemical properties.

2-Amino-5-chloro-2'-fluorobenzophenone

- CAS: Not explicitly provided.

- Key Features: Amino and chloro groups at positions 2 and 5, respectively.

- Applications : Intermediate in synthesizing anxiolytics (e.g., Loflazepate ethyl) .

- Comparison: The additional chloro substituent may enhance binding affinity in drug-receptor interactions compared to monosubstituted analogs.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-Azetidinomethyl-4'-fluorobenzophenone | 898771-42-1 | C₁₇H₁₆FNO | 281.32 | Azetidinomethyl (2), F (4') | Pharmaceutical research |

| 2-Amino-4'-fluorobenzophenone | 3800-06-4 | C₁₃H₁₀FNO | 215.23 | NH₂ (2), F (4') | Drug intermediates |

| 2,4-Dichloro-4'-fluorobenzophenone | 65214-59-7 | C₁₃H₇Cl₂FO | 281.10 | Cl (2,4), F (4') | Industrial research |

| 2-Chloro-4'-fluorobenzophenone | 1806-23-1 | C₁₃H₈ClFO | 234.65 | Cl (2), F (4') | Fungicide intermediates |

| 4-Chloro-4'-fluorobenzophenone | N/A | C₁₃H₈ClFO | ~234.65 | Cl (4), F (4') | Photochemical studies |

| 2-Amino-5-chloro-2'-fluorobenzophenone | N/A | C₁₃H₈ClFNO | 263.66 | NH₂ (2), Cl (5), F (2') | Anxiolytic synthesis |

Key Findings and Implications

- Structural Impact: Azetidinomethyl substitution introduces steric bulk and conformational rigidity, which may improve metabolic stability in drug candidates compared to smaller groups like -NH₂ or -Cl .

- Solubility and Reactivity: Amino-substituted derivatives exhibit higher polarity, while chloro-substituted analogs are more lipophilic. The azetidine group balances these properties, offering moderate solubility and membrane permeability.

生物活性

2-Azetidinomethyl-4'-fluorobenzophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Azetidinomethyl-4'-fluorobenzophenone is , characterized by the presence of an azetidine ring and a fluorinated benzophenone structure. The azetidine moiety contributes to the compound's lipophilicity and potential interaction with biological targets, enhancing its pharmacokinetic properties.

The biological activity of 2-Azetidinomethyl-4'-fluorobenzophenone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways within cells.

- Gene Expression Modulation : Interaction with transcription factors can lead to changes in gene expression, impacting cellular functions.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to 2-Azetidinomethyl-4'-fluorobenzophenone exhibit significant antimicrobial activity. Research indicates that derivatives containing azetidine rings often display antibacterial properties, making them potential candidates for developing new antibiotics.

Anticancer Activity

Research has highlighted the anticancer potential of similar benzophenone derivatives. The ability of 2-Azetidinomethyl-4'-fluorobenzophenone to induce apoptosis in cancer cells has been observed in laboratory settings, suggesting its utility in cancer therapeutics.

The compound interacts with various biomolecules, influencing several biochemical pathways:

- Cytochrome P450 Interaction : It has been noted that 2-Azetidinomethyl-4'-fluorobenzophenone interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of active metabolites that may enhance or alter the compound's biological effects.

- Cellular Metabolism : The compound affects key metabolic enzymes, potentially leading to changes in metabolic flux and energy production within cells.

Research Findings and Case Studies

Recent studies have explored the biological activity of 2-Azetidinomethyl-4'-fluorobenzophenone through various experimental approaches:

- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit bacterial growth and induce apoptosis in cancer cell lines.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound, revealing promising results in reducing tumor sizes and improving survival rates in treated subjects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Azetidinomethyl-4'-fluorobenzophenone, a comparison with structurally similar compounds has been conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Azetidinomethyl-2-trifluoromethylbenzophenone | Azetidine ring + trifluoromethyl group | Antimicrobial, anticancer |

| 2-Methyl-2-[4-(trifluoromethyl)phenyl]azetidine | Azetidine ring | Limited data on biological activity |

| 4-(Trifluoromethyl)benzophenone | Benzophenone core without azetidine | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。